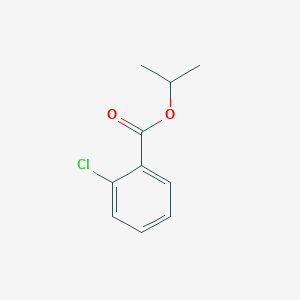![molecular formula C28H34F3N5O4 B12290664 CarbaMic acid, N-[5-[(2-phenylethyl)[[4-[4-(trifluoroMethoxy)phenyl]-1H-1,2,3-triazol-1-yl]carbonyl]aMino]pentyl]-, 1,1-diMethylethyl ester CAS No. 1402612-61-6](/img/structure/B12290664.png)
CarbaMic acid, N-[5-[(2-phenylethyl)[[4-[4-(trifluoroMethoxy)phenyl]-1H-1,2,3-triazol-1-yl]carbonyl]aMino]pentyl]-, 1,1-diMethylethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamic acid, N-[5-[(2-phenylethyl)[[4-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazol-1-yl]carbonyl]amino]pentyl]-, 1,1-dimethylethyl ester is a complex organic compound. It belongs to the class of carbamates, which are derivatives of carbamic acid. This compound is characterized by the presence of a trifluoromethoxyphenyl group, a triazole ring, and a phenylethyl group, making it a unique and versatile molecule in various scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, N-[5-[(2-phenylethyl)[[4-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazol-1-yl]carbonyl]amino]pentyl]-, 1,1-dimethylethyl ester typically involves multiple steps:
Formation of the Triazole Ring:
Introduction of the Trifluoromethoxyphenyl Group: This step involves the substitution reaction where the trifluoromethoxyphenyl group is introduced to the triazole ring.
Attachment of the Phenylethyl Group: The phenylethyl group is attached through a nucleophilic substitution reaction.
Formation of the Carbamate Ester: The final step involves the reaction of the intermediate with tert-butyl chloroformate to form the carbamate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylethyl group, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can occur at the triazole ring, converting it to a dihydrotriazole.
Substitution: The trifluoromethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of phenylacetic acid or benzyl alcohol derivatives.
Reduction: Formation of dihydrotriazole derivatives.
Substitution: Formation of various substituted carbamates.
Wissenschaftliche Forschungsanwendungen
Carbamic acid, N-[5-[(2-phenylethyl)[[4-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazol-1-yl]carbonyl]amino]pentyl]-, 1,1-dimethylethyl ester has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other complex molecules.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxyphenyl group and the triazole ring play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The phenylethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Carbamic acid, phenyl ester
- Carbamic acid, phenyl-, ethyl ester
- Carbamic acid, phenyl-, 1-methylethyl ester
Uniqueness
The presence of the trifluoromethoxyphenyl group and the triazole ring distinguishes this compound from other carbamates. These functional groups confer unique chemical properties, such as increased stability and specific binding affinity to molecular targets, making it a valuable compound in various scientific applications.
Eigenschaften
CAS-Nummer |
1402612-61-6 |
|---|---|
Molekularformel |
C28H34F3N5O4 |
Molekulargewicht |
561.6 g/mol |
IUPAC-Name |
tert-butyl N-[5-[2-phenylethyl-[4-[4-(trifluoromethoxy)phenyl]triazole-1-carbonyl]amino]pentyl]carbamate |
InChI |
InChI=1S/C28H34F3N5O4/c1-27(2,3)40-25(37)32-17-8-5-9-18-35(19-16-21-10-6-4-7-11-21)26(38)36-20-24(33-34-36)22-12-14-23(15-13-22)39-28(29,30)31/h4,6-7,10-15,20H,5,8-9,16-19H2,1-3H3,(H,32,37) |
InChI-Schlüssel |
NUWWTGPNHRKNPN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCCCCCN(CCC1=CC=CC=C1)C(=O)N2C=C(N=N2)C3=CC=C(C=C3)OC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


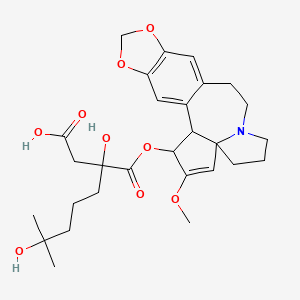
![Guanosine, 8-[(4-chlorophenyl)thio]-, cyclic 3',5'-[hydrogen (S)-phosphorothioate]](/img/structure/B12290592.png)
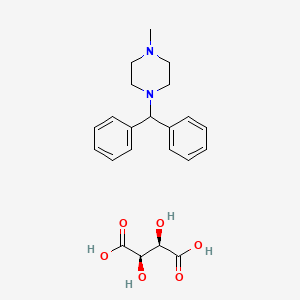
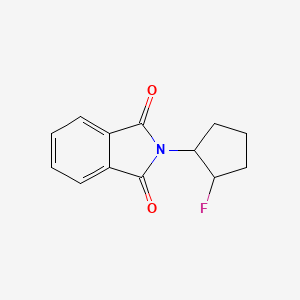
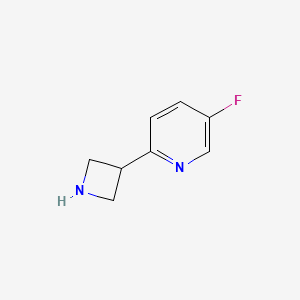
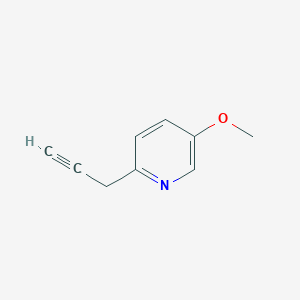
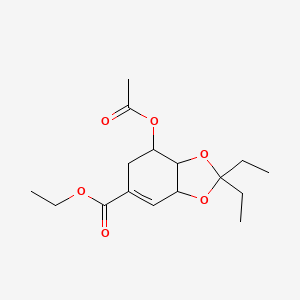
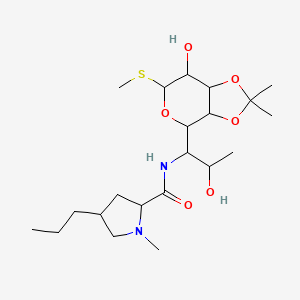

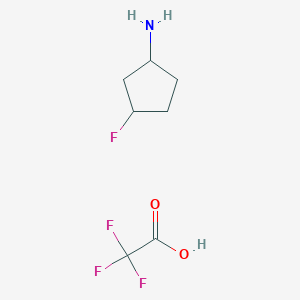
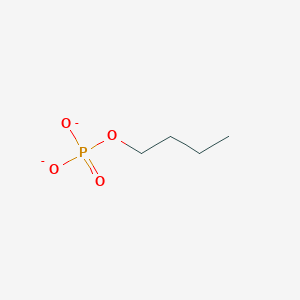
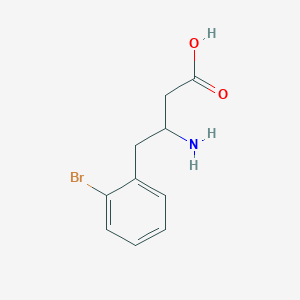
![(2S)-3-(3-aminophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B12290680.png)
